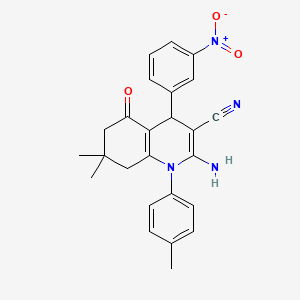

2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

The compound 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (hereafter referred to as the target compound) is a hexahydroquinoline derivative with a complex substitution pattern. Its molecular formula is C25H24N4O3, with a monoisotopic mass of 428.184841 and a ChemSpider ID of 4177010 . Key structural features include:

- A 7,7-dimethyl group on the hexahydroquinoline core.

- 1-(4-methylphenyl) and 4-(3-nitrophenyl) substituents.

- A cyano group at position 3 and a 5-oxo moiety.

Properties

CAS No. |

339339-19-4 |

|---|---|

Molecular Formula |

C25H24N4O3 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

2-amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H24N4O3/c1-15-7-9-17(10-8-15)28-20-12-25(2,3)13-21(30)23(20)22(19(14-26)24(28)27)16-5-4-6-18(11-16)29(31)32/h4-11,22H,12-13,27H2,1-3H3 |

InChI Key |

CTVAORYMLLCGPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized hexahydroquinoline derivatives.

Scientific Research Applications

2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The presence of functional groups such as the nitro and amino groups allows it to form strong interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The target compound’s 3-nitrophenyl group distinguishes it from analogs with different substituents. Key comparisons include:

Key Observations :

Physical and Spectral Properties

Limited data are available for the target compound, but comparisons with analogs reveal trends:

| Property | Target Compound | 4-Methylphenyl Analog [1] | 4-Nitrophenyl Analog [10] | Trimethoxyphenyl Analog [15] |

|---|---|---|---|---|

| Molecular Weight | 428.49 | ~347.44 | 428.18 | 459.5 |

| Melting Point (°C) | Not reported | 235–237 | Not reported | Not reported |

| IR Data (ν, cm⁻¹) | Not provided | 3314 (N–H), 2183 (C≡N) | Not detailed | Not provided |

Notes:

- The cyano group (C≡N) in all analogs typically absorbs near 2183 cm⁻¹ in IR spectra, as seen in .

- The absence of nitro-group-specific IR data for the target compound limits direct spectral comparisons.

Comparison of Catalysts :

Crystallographic and Structural Analysis

Implications :

- Crystallographic data for the target compound are absent in the evidence, but its structural similarity to characterized analogs suggests comparable molecular geometry.

Implications of Substituent Variations

- Solubility: The nitro group’s polarity likely reduces solubility in nonpolar solvents compared to methyl or methoxy substituents.

Biological Activity

2-Amino-7,7-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant biological activity. This compound belongs to the quinoline family and features multiple functional groups that contribute to its pharmacological properties. The exploration of its biological activities is crucial for understanding its potential applications in medicinal chemistry.

- Molecular Formula : C25H24N4O3

- Molecular Weight : 440.48 g/mol

- CAS Number : 339339-19-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may exert its effects by:

- Enzyme Inhibition : Binding to enzymes and inhibiting their activity.

- Receptor Modulation : Interacting with various receptors to modulate their function.

- DNA Interaction : Potentially binding to DNA and influencing gene expression.

Biological Activities

Research has identified several biological activities associated with derivatives of this compound:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains and fungi.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : May reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-amino derivatives in comparison to other compounds:

Comparative Analysis

The following table compares 2-Amino-7,7-dimethyl derivatives with other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-phenylquinoline | C19H16N4O | Lacks nitrophenyl substitution |

| 7,7-Dimethyl-1-methylphenyl derivative | C25H24N4O3 | Different substitution pattern on phenyl groups |

Q & A

Q. What are the established synthetic routes for this hexahydroquinoline derivative, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via the Hantzsch reaction, a multicomponent condensation involving aldehydes, β-ketoesters, and ammonium acetate. Key steps include:

- Solvent selection : Ethanol or dichloromethane is used to balance solubility and reaction kinetics .

- Catalyst optimization : Acid catalysts like p-toluenesulfonic acid improve cyclization efficiency.

- Temperature control : Reflux conditions (70–80°C) are critical for achieving high yields (65–85%) .

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 75–85% |

| Catalyst | p-TSA (5 mol%) | +15% efficiency |

| Time | 2–3 hours | Prevents side reactions |

Q. How can structural elucidation be performed to confirm the molecular conformation?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolves the bicyclic hexahydroquinoline core and substituent orientations. For example, hydrogen-bonded dimers (N–H⋯N interactions) stabilize the 3D network .

- NMR/FTIR : The nitrile group (C≡N) shows a sharp peak at ~2200 cm⁻¹ (FTIR), while the aromatic protons appear as multiplet signals in ¹H NMR (δ 6.8–7.5 ppm) .

Q. What preliminary assays are recommended to assess biological activity?

Methodological Answer:

- Antimicrobial screening : Use agar diffusion assays against E. coli and S. aureus with zones of inhibition >10 mm indicating activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations. IC₅₀ values <50 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer: Contradictions often arise from substituent effects (e.g., nitro vs. methoxy groups). Mitigate via:

- Structure-activity relationship (SAR) studies : Compare analogs with systematic substituent variations. For example, 3-nitrophenyl derivatives show higher cytotoxicity than 4-methoxyphenyl analogs due to electron-withdrawing effects .

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent interference) .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II). The nitrophenyl group may form π-π stacking with aromatic residues .

- MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Q. How can regioselectivity challenges in multi-step synthesis be addressed?

Methodological Answer:

Q. What analytical methods quantify solubility and stability under physiological conditions?

Methodological Answer:

Q. How can structure-property relationships guide material science applications?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Decomposition temperatures >250°C suggest thermal stability for polymer composites .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~3.5 eV) for optoelectronic material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.